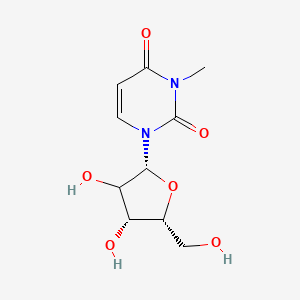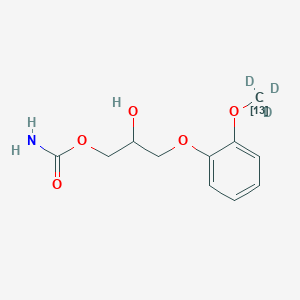
Methocarbamol-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methocarbamol-13C,d3 is a labeled version of Methocarbamol, where the carbon-13 isotope and deuterium (d3) are incorporated into the molecular structure. Methocarbamol itself is an orally active central muscle relaxant that blocks muscular Nav1.4 channels and reversibly affects the voltage dependence of inactivation of these channels . The labeled version, this compound, is primarily used in scientific research for tracing and quantification purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methocarbamol-13C,d3 involves the incorporation of carbon-13 and deuterium into the Methocarbamol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction sequence. The specific reaction conditions may vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and facilities to handle the labeled isotopes and ensure their incorporation into the final product. The process is carefully monitored to maintain the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methocarbamol-13C,d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Methocarbamol-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and to study the behavior of Methocarbamol in various chemical environments.
Biology: Employed in metabolic studies to trace the distribution and metabolism of Methocarbamol in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Methocarbamol.
Mécanisme D'action
Methocarbamol-13C,d3 exerts its effects by blocking the Nav1.4 muscular channels, which are voltage-gated sodium channels. This action is reversible and affects the voltage dependence of inactivation of these channels. By blocking these channels, this compound reduces muscle spasms and provides muscle relaxation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methocarbamol: The non-labeled version of Methocarbamol-13C,d3, used as a muscle relaxant.
Carisoprodol: Another muscle relaxant with a similar mechanism of action but different chemical structure.
Cyclobenzaprine: A muscle relaxant that works through a different mechanism, primarily affecting the central nervous system.
Uniqueness
This compound is unique due to its labeled isotopes, which make it particularly useful for tracing and quantification in scientific research. This allows for more precise studies of the compound’s behavior and effects in various environments, providing valuable insights that are not possible with non-labeled versions .
Propriétés
Formule moléculaire |
C11H15NO5 |
|---|---|
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
[2-hydroxy-3-[2-(trideuterio(113C)methoxy)phenoxy]propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1+1D3 |
Clé InChI |
GNXFOGHNGIVQEH-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=CC=CC=C1OCC(COC(=O)N)O |
SMILES canonique |
COC1=CC=CC=C1OCC(COC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


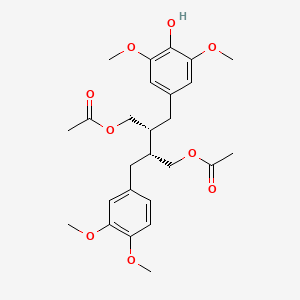

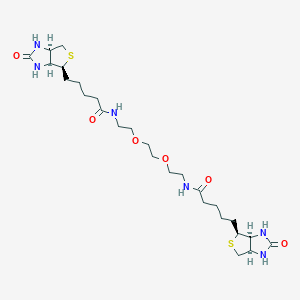
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)
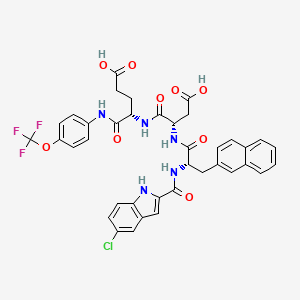



![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)



